molecular formula C12H18Br2N2O B15073517 Brombuterol D9

Brombuterol D9

Cat. No.: B15073517
M. Wt: 375.15 g/mol
InChI Key: PLFUBWPEUSILSL-GQALSZNTSA-N
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Description

Brombuterol D9 is a deuterium-labeled compound, specifically a deuterated form of Brombuterol. It is a β-adrenergic receptor agonist, which means it stimulates β-adrenergic receptors, leading to various physiological effects. This compound is primarily used in scientific research due to its stable isotopic labeling, which makes it valuable in various analytical and experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Brombuterol D9 involves the incorporation of deuterium atoms into the Brombuterol molecule. The general synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor that contains the desired functional groups.

    Deuterium Incorporation: Deuterium atoms are introduced into the molecule through specific reactions, such as hydrogen-deuterium exchange or the use of deuterated reagents.

    Final Product Formation: The final step involves the formation of the this compound molecule, ensuring that the deuterium atoms are correctly positioned.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Brombuterol D9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and nucleophiles, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .

Scientific Research Applications

Brombuterol D9 has a wide range of scientific research applications, including:

Mechanism of Action

Brombuterol D9 exerts its effects by stimulating β-adrenergic receptors. This activation leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA phosphorylates various target proteins, resulting in physiological responses such as smooth muscle relaxation and increased heart rate .

Comparison with Similar Compounds

Similar Compounds

    Brombuterol: The non-deuterated form of Brombuterol D9, also a β-adrenergic receptor agonist.

    Clenbuterol: Another β-adrenergic receptor agonist with similar pharmacological effects.

    Salbutamol: A widely used β-adrenergic receptor agonist in the treatment of asthma and other respiratory conditions.

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and tracking of the compound are essential .

Properties

Molecular Formula

C12H18Br2N2O

Molecular Weight

375.15 g/mol

IUPAC Name

1-(4-amino-3,5-dibromophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol

InChI

InChI=1S/C12H18Br2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/i1D3,2D3,3D3

InChI Key

PLFUBWPEUSILSL-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Br)N)Br)O

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Br)O

Origin of Product

United States

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